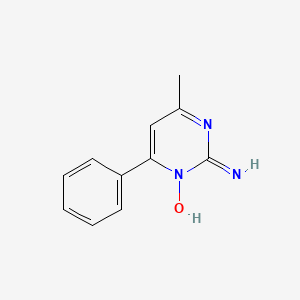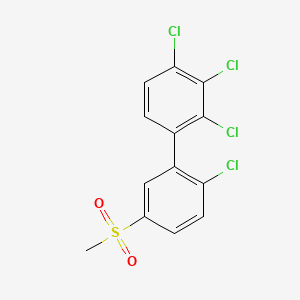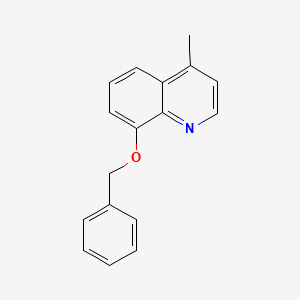
4-Methyl-8-phenylmethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-8-phenylmethoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-8-phenylmethoxyquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid . The reaction proceeds through the formation of acrolein, which then undergoes cyclization and oxidation to yield the quinoline core.
Industrial Production Methods: Industrial production of this compound may involve the use of transition-metal catalyzed reactions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the phenylmethoxy group at the 8-position . These methods offer high yields and selectivity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-8-phenylmethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives with enhanced properties.
Applications De Recherche Scientifique
4-Methyl-8-phenylmethoxyquinoline has a wide range of applications in scientific research:
Mécanisme D'action
4-Methyl-8-phenylmethoxyquinoline can be compared with other quinoline derivatives:
Quinine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Chloroquine: Another antimalarial agent with a 4-aminoquinoline structure.
8-Hydroxyquinoline: Known for its chelating properties and use in various biological applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group at the 8-position enhances its lipophilicity and potential for drug development .
Comparaison Avec Des Composés Similaires
- Quinine
- Chloroquine
- 8-Hydroxyquinoline
Propriétés
Formule moléculaire |
C17H15NO |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
4-methyl-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C17H15NO/c1-13-10-11-18-17-15(13)8-5-9-16(17)19-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 |
Clé InChI |
AESDNNDHMXKXAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=NC=C1)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


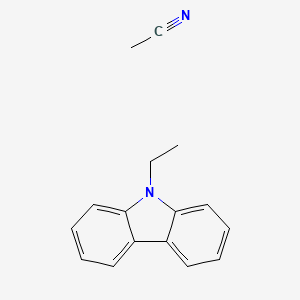
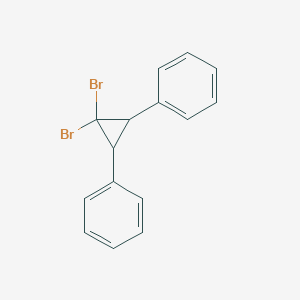
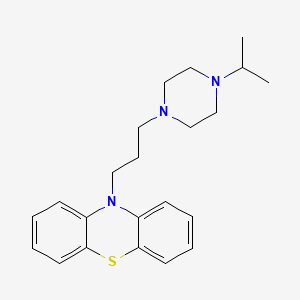

![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)
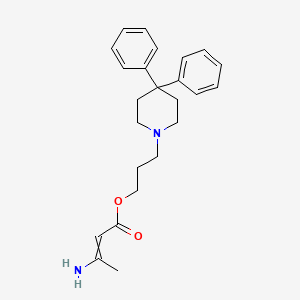

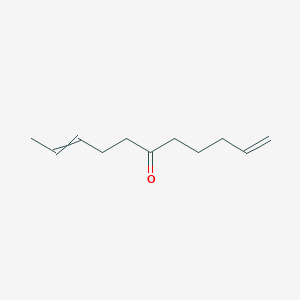

![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)
